molecular formula C11H17N3O3 B12570319 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester CAS No. 183609-13-4

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester

Cat. No.: B12570319
CAS No.: 183609-13-4
M. Wt: 239.27 g/mol
InChI Key: FOWHTPKRQCEKTI-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester is unique due to its specific chemical structure, which allows for versatile chemical modifications and a wide range of biological activities

Properties

CAS No.

183609-13-4

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 5-(4-amino-2-oxopyrimidin-1-yl)pentanoate

InChI

InChI=1S/C11H17N3O3/c1-2-17-10(15)5-3-4-7-14-8-6-9(12)13-11(14)16/h6,8H,2-5,7H2,1H3,(H2,12,13,16)

InChI Key

FOWHTPKRQCEKTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1C=CC(=NC1=O)N

Origin of Product

United States

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